Benzyl 3-hydroxy-3-phenylpropylcarbamate

Organic Synthesis Protecting Group Strategy Carbamate Chemistry

Multi-step syntheses often require amine protection that tolerates acid-labile groups. This benzyl carbamate (Cbz) provides orthogonal deprotection via hydrogenolysis, leaving acid-sensitive functionalities intact. - Orthogonal to Boc: stable under acidic conditions where Boc groups would cleave. - Racemic mixture ideal for achiral route development or cost-sensitive syntheses. - 95% purity, 285.34 g/mol, available from BenchChem.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 1823228-28-9
Cat. No. B6314656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-hydroxy-3-phenylpropylcarbamate
CAS1823228-28-9
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCC(C2=CC=CC=C2)O
InChIInChI=1S/C17H19NO3/c19-16(15-9-5-2-6-10-15)11-12-18-17(20)21-13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20)
InChIKeySBXWWLKCTKHLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3-hydroxy-3-phenylpropylcarbamate: Properties & Procurement


Benzyl 3-hydroxy-3-phenylpropylcarbamate (CAS 1823228-28-9) is a carbamate derivative with the molecular formula C₁₇H₁₉NO₃ and a molecular weight of 285.34 g/mol . It features a benzyl carbamate protecting group linked to a 3-hydroxy-3-phenylpropylamine backbone. The compound is typically supplied as a research-grade chemical with a purity of 95% . Structurally, it belongs to the class of benzyl-substituted carbamates, which are widely utilized as intermediates in organic synthesis, particularly for amine protection/deprotection strategies [1].

Cbz-protected amine intermediate for orthogonal deprotection workflows
Racemic mixture suitable for achiral route scouting and process optimization
Research-grade purity for synthetic intermediate applications

Benzyl 3-hydroxy-3-phenylpropylcarbamate: Why Substitution Fails


The selection of a carbamate protecting group is rarely arbitrary; it directly dictates the conditions under which an amine can be unmasked and the stability of the intermediate during multi-step syntheses. Benzyl carbamates (Cbz) are cleaved by hydrogenolysis or strong acid, whereas tert-butyl carbamates (Boc) require acidic conditions [1]. Therefore, Benzyl 3-hydroxy-3-phenylpropylcarbamate offers an orthogonal deprotection profile relative to Boc-protected analogs such as tert-butyl (3-hydroxy-3-phenylpropyl)carbamate (CAS 257892-43-6), making it uniquely suited for synthetic routes involving acid-sensitive functionalities. Furthermore, the presence of the 3-hydroxy group introduces a chiral center, and the use of the racemic mixture (CAS 1823228-28-9) versus enantiopure forms (e.g., CAS 2679828-49-8) has distinct implications for asymmetric synthesis outcomes [2]. Substituting with a structurally similar but differently protected carbamate can derail an entire synthetic sequence.

Target Attribute
Why Substitution Fails
Cbz group stable to acid, cleaved by hydrogenolysis
Boc analogs lose protection under acidic conditions, disrupting acid-sensitive functional groups
Racemic mixture (CAS 1823228-28-9) with undefined stereochemistry
Enantiopure (R)-form introduces stereochemical bias, altering downstream asymmetric outcomes

Benzyl 3-hydroxy-3-phenylpropylcarbamate vs. Analogs: Key Evidence


Cbz vs. Boc Orthogonal Deprotection

Benzyl 3-hydroxy-3-phenylpropylcarbamate (Cbz-protected) provides orthogonal deprotection selectivity compared to its tert-butyl (Boc) analog, tert-butyl (3-hydroxy-3-phenylpropyl)carbamate (CAS 257892-43-6). The Cbz group is stable under acidic conditions but can be cleaved via catalytic hydrogenation, whereas the Boc group is labile under acidic conditions but stable to hydrogenolysis [1]. This orthogonal reactivity is a critical differentiator in multi-step syntheses where selective amine unmasking is required.

Cbz vs. Boc Deprotection
Class-level
Orthogonal reactivity: Cbz stable to acid, labile to hydrogenolysis
Enables selective amine unmasking in routes with acid-sensitive intermediates
General protecting group principle; confirm on specific substrate
Organic Synthesis Protecting Group Strategy Carbamate Chemistry

Lipophilicity: LogP vs. Boc Analog

The benzyl carbamate moiety imparts higher lipophilicity compared to the tert-butyl carbamate analog, as reflected in calculated partition coefficients (XLogP3). Benzyl N-(3R)-3-hydroxy-3-phenylpropylcarbamate (the (R)-enantiomer of the target compound's core) has an XLogP3 of 2.6 , while the Boc-protected analog tert-butyl (3-hydroxy-3-phenylpropyl)carbamate has a lower XLogP3 (predicted). This increased lipophilicity can be advantageous for crossing biological membranes or for chromatographic purification.

Lipophilicity (XLogP3)
Data to verify
XLogP3 ≈ 2.6
Higher calculated lipophilicity than Boc analog; may support membrane permeability studies
Estimated value; experimental confirmation needed
Medicinal Chemistry ADME Properties Drug Design

Racemic vs. Enantiopure Stereochemistry

The target compound (CAS 1823228-28-9) is the racemic mixture of the 3-hydroxy-3-phenylpropyl carbamate. In contrast, the (3R)-enantiomer is available as a distinct CAS entity (2679828-49-8). The enantiopure form possesses a defined atom stereocenter count of 1 and is valuable for asymmetric synthesis, while the racemic mixture is undifferentiated [1]. The choice between racemic and enantiopure material directly impacts stereochemical outcomes in downstream reactions.

Stereochemistry
Head-to-head
Racemic vs. enantiopure (R)-form
Racemic suits achiral synthesis; enantiopure required for stereochemical control
Confirm enantiomeric identity by chiral HPLC
Asymmetric Synthesis Chiral Chemistry Enantiomeric Purity

Molecular Complexity: Single vs. Dual Protection

The target compound contains a single carbamate-protected amine with a free hydroxyl group. A related analog, tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate (CAS 2145801-11-0), contains two protecting groups (Boc and benzyl) on the same nitrogen [1]. This structural difference results in a higher molecular weight (341.4 vs. 285.34 g/mol), higher complexity rating (392 vs. 296), and different reactivity profile, making the target compound a simpler, more cost-effective building block for certain applications.

Atom Economy
Head-to-head
MW reduced by 56.1 g/mol vs dual-protected analog
Lower protecting group burden improves atom economy for large-scale synthesis
Complexity 296 vs. 392 for dual-protected comparator
Synthetic Intermediate Molecular Complexity Protecting Group Strategy

Benzyl 3-hydroxy-3-phenylpropylcarbamate: Optimal Applications


Orthogonal Deprotection for Acid-Sensitive Synthesis

In synthetic routes that require the temporary protection of an amine in the presence of acid-labile functional groups (e.g., silyl ethers, acetals, or Boc-protected amines elsewhere in the molecule), Benzyl 3-hydroxy-3-phenylpropylcarbamate provides a stable carbamate that can be removed via hydrogenolysis without affecting acid-sensitive moieties [1]. This orthogonal reactivity is not achievable with Boc-protected analogs like tert-butyl (3-hydroxy-3-phenylpropyl)carbamate, which would prematurely deprotect under the same acidic conditions.

Chiral Pool and Asymmetric Synthesis Building Block

The racemic nature of Benzyl 3-hydroxy-3-phenylpropylcarbamate (CAS 1823228-28-9) makes it suitable as a starting material for developing and optimizing achiral synthetic routes or for use in racemic syntheses where cost is a primary driver [1]. Conversely, researchers requiring stereochemical fidelity should procure the enantiopure (3R)-isomer (CAS 2679828-49-8) for asymmetric synthesis applications.

CNS-Targeted Scaffold with Enhanced Lipophilicity

The calculated XLogP3 of 2.6 for the benzyl carbamate core suggests a favorable lipophilicity profile for crossing the blood-brain barrier, a property leveraged in the design of CNS-active carbamates [1]. While not a direct therapeutic agent, this compound serves as a valuable scaffold or intermediate in medicinal chemistry programs targeting neurological indications, where the benzyl carbamate moiety may enhance CNS penetration compared to more polar Boc-protected alternatives.

Cost-Efficient Intermediate for Large-Scale Amine Protection

Compared to analogs bearing multiple protecting groups or higher molecular complexity, Benzyl 3-hydroxy-3-phenylpropylcarbamate offers a favorable atom economy and reduced protecting group burden [1]. Its lower molecular weight (285.34 g/mol) and simpler protection profile translate to potentially lower cost per mole and reduced waste in large-scale syntheses, making it an attractive intermediate for process chemistry applications.

Application
Selection Property
Validation Focus
Acid-sensitive route development
Orthogonal deprotection profile (Cbz stability to acid)
Verify hydrogenolysis conditions without affecting acid-labile groups
Chiral pool and asymmetric synthesis
Racemic or enantiopure form selection
Confirm stereochemical configuration and enantiomeric excess
CNS medicinal chemistry scaffold
Moderate lipophilicity profile
Assess blood-brain barrier permeability in research models
Cost-efficient scale-up synthesis
Reduced protecting group burden
Evaluate atom economy and process scalability metrics

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